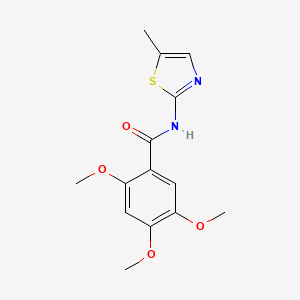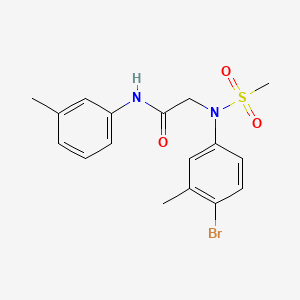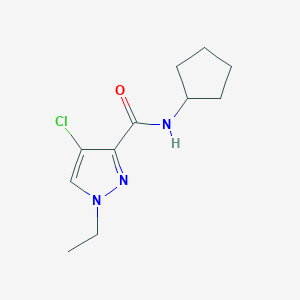
2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Descripción general
Descripción
2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, also known as TMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMTB belongs to the class of benzamide derivatives and has been found to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.
Aplicaciones Científicas De Investigación
- Researchers have explored the anticancer potential of this compound. In vitro studies evaluated its effects against human cancer cell lines, including HeLa (cervical cancer), SW-982 (synovial sarcoma), and MCF-7 (breast cancer). Comparisons were made with standard compounds like β-asarone and pristimerin .
- Thiazole derivatives, including this compound, exhibit antimicrobial activity. They have been investigated for their effectiveness against bacteria, fungi, and other pathogens. Such properties are valuable in drug design and development .
- Researchers have synthesized N-acetyl, 2,4,5-trimethoxy-substituted 3,5-diaryl-2-pyrazolines using this compound. These derivatives were evaluated for their anticancer activity against various cell lines .
Anticancer Activity
Antimicrobial Properties
Natural Precursor for Pyrazolines
Mecanismo De Acción
Target of Action
The primary targets of 2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt normal cellular functions, leading to potential therapeutic effects.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest . The inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . The compound’s effect on TrxR can disrupt the cellular redox balance, leading to oxidative stress .
Pharmacokinetics
The compound’s molecular weight (1822164) suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Propiedades
IUPAC Name |
2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-8-7-15-14(21-8)16-13(17)9-5-11(19-3)12(20-4)6-10(9)18-2/h5-7H,1-4H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNIHGWTMPWMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4674202.png)
![2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4674214.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4674222.png)



![2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide](/img/structure/B4674246.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674251.png)

![2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B4674271.png)

![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-iodobenzamide](/img/structure/B4674295.png)
![2,6-diamino-4-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B4674303.png)